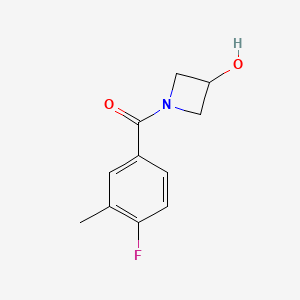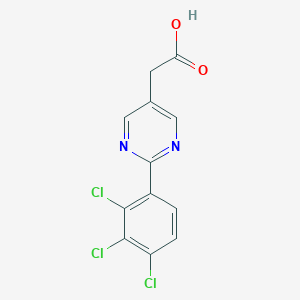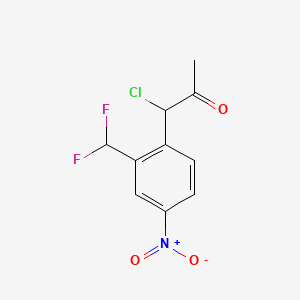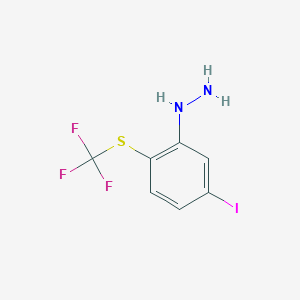
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of carboxyethyl and difluoromethoxy groups attached to a phenylacetic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
(2-Carboxyethyl)phenylphosphinic Acid: This compound shares the carboxyethyl group but differs in the presence of a phosphinic acid group instead of the difluoromethoxy group.
Phenylboronic Pinacol Esters: These compounds have similar aromatic structures but differ in their functional groups and reactivity.
Uniqueness
2-(2-Carboxyethyl)-3-(difluoromethoxy)phenylacetic acid is unique due to the presence of both carboxyethyl and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H12F2O5 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3-[2-(carboxymethyl)-6-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C12H12F2O5/c13-12(14)19-9-3-1-2-7(6-11(17)18)8(9)4-5-10(15)16/h1-3,12H,4-6H2,(H,15,16)(H,17,18) |
InChI Key |
LNRWNJAIXOHSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 2-{[methoxy(methyl)amino]carbonyl}-1-azetanecarboxylate](/img/structure/B14036554.png)




![N-[2-[2-(dimethylamino)ethyl(methyl)amino]-5-[[4-(1H-indol-3-yl)thieno[3,2-d]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B14036581.png)
